Cas no 1903165-39-8 (N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide)

N-2-(6-フルオロ-4-オキソ-3,4-ジヒドロ-1,2,3-ベンゾトリアジン-3-イル)エチル-5-メチルチオフェン-2-カルボキサミドは、高度に特異的な化学構造を持つ化合物です。この分子は、ベンゾトリアジン骨格とチオフェンカルボキサミド基を有し、医薬品中間体や生物活性物質としての潜在的な応用が期待されます。特に、フッ素原子の導入により代謝安定性が向上し、チオフェン環の存在が分子の脂溶性を最適化しています。結晶性が良好で取り扱い性に優れ、有機合成における多段階反応への適応性が確認されています。精密な分子設計により、標的タンパク質との親和性が強化されている点が特徴です。

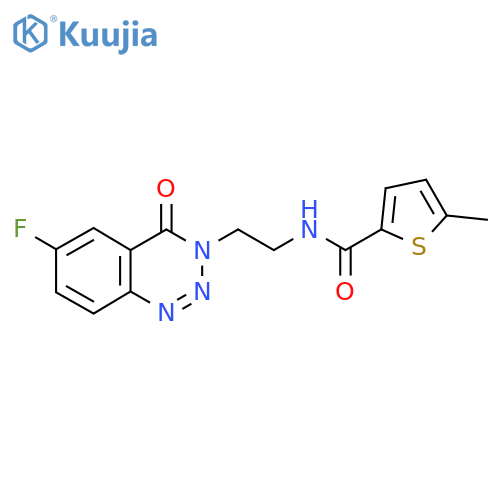

1903165-39-8 structure

商品名:N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide

N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide

- AKOS025389911

- F6524-1103

- 1903165-39-8

- N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide

- N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide

- N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide

-

- インチ: 1S/C15H13FN4O2S/c1-9-2-5-13(23-9)14(21)17-6-7-20-15(22)11-8-10(16)3-4-12(11)18-19-20/h2-5,8H,6-7H2,1H3,(H,17,21)

- InChIKey: QJMDTFRCSOQZKI-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=CC=C1C(NCCN1C(C2C=C(C=CC=2N=N1)F)=O)=O

計算された属性

- せいみつぶんしりょう: 332.07432501g/mol

- どういたいしつりょう: 332.07432501g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 504

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 102Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6524-1103-4mg |

N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |

1903165-39-8 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6524-1103-50mg |

N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |

1903165-39-8 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6524-1103-5μmol |

N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |

1903165-39-8 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6524-1103-30mg |

N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |

1903165-39-8 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6524-1103-40mg |

N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |

1903165-39-8 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6524-1103-20μmol |

N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |

1903165-39-8 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6524-1103-2mg |

N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |

1903165-39-8 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6524-1103-20mg |

N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |

1903165-39-8 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6524-1103-75mg |

N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |

1903165-39-8 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6524-1103-2μmol |

N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |

1903165-39-8 | 2μmol |

$57.0 | 2023-09-08 |

N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

1903165-39-8 (N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide) 関連製品

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 42464-96-0(NNMTi)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量